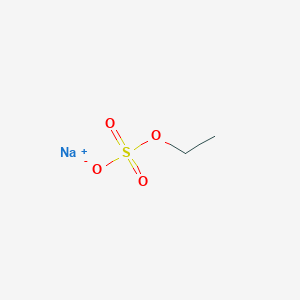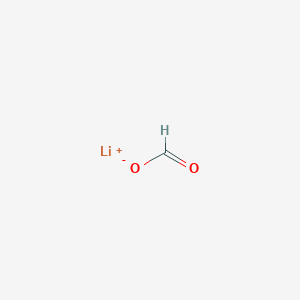
zinc;oxalate
Vue d'ensemble
Description
Zinc oxalate is a chemical compound with the formula ( \text{ZnC}_2\text{O}_4 ). It is a coordination compound where zinc is bonded to oxalate ions. This compound is known for its role as a precursor in the synthesis of zinc oxide nanoparticles, which have various applications in materials science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc oxalate can be synthesized through a precipitation method. This involves reacting a solution of zinc nitrate with a solution of oxalic acid. The reaction typically occurs at room temperature, and the zinc oxalate precipitates out of the solution as a solid. The reaction can be represented as follows: [ \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{ZnC}_2\text{O}_4 + 2\text{HNO}_3 ]
Industrial Production Methods
In industrial settings, zinc oxalate is often produced using a similar precipitation method but on a larger scale. The reactants are mixed in large reactors, and the resulting zinc oxalate is filtered, washed, and dried. The purity of the product can be enhanced through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc oxalate undergoes several types of chemical reactions, including thermal decomposition and reactions with acids and bases.
-
Thermal Decomposition: : When heated, zinc oxalate decomposes to form zinc oxide and carbon dioxide. This reaction is significant in the production of zinc oxide nanoparticles. [ \text{ZnC}_2\text{O}_4 \rightarrow \text{ZnO} + \text{CO}_2 + \text{CO} ]
-
Reaction with Acids: : Zinc oxalate reacts with strong acids to form zinc salts and oxalic acid. [ \text{ZnC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]
-
Reaction with Bases: : Zinc oxalate can react with strong bases to form zinc hydroxide and oxalate ions. [ \text{ZnC}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + \text{Na}_2\text{C}_2\text{O}_4 ]
Common Reagents and Conditions
Thermal Decomposition: Typically carried out in an inert atmosphere at temperatures around 400-600°C.
Acid Reactions: Strong acids like hydrochloric acid are used at room temperature.
Base Reactions: Strong bases like sodium hydroxide are used at room temperature.
Major Products Formed
Thermal Decomposition: Zinc oxide, carbon dioxide, and carbon monoxide.
Acid Reactions: Zinc chloride and oxalic acid.
Base Reactions: Zinc hydroxide and sodium oxalate.
Applications De Recherche Scientifique
Zinc oxalate has several applications in scientific research, particularly in the fields of materials science and chemistry.
Nanoparticle Synthesis: Zinc oxalate is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis, electronics, and photonics.
Battery Technology: Zinc oxide nanoparticles are used in the anodes of lithium-ion batteries to improve their performance and capacity.
Biomedical Applications: Zinc oxide nanoparticles have antibacterial properties and are used in medical devices and coatings.
Mécanisme D'action
The primary mechanism of action for zinc oxalate involves its thermal decomposition to zinc oxide. The zinc oxide nanoparticles produced have unique properties due to their small size and high surface area. These properties make them effective in various applications, such as catalysis and antibacterial treatments. The molecular targets and pathways involved include the interaction of zinc oxide with bacterial cell walls, leading to the disruption of cellular processes and bacterial death .
Comparaison Avec Des Composés Similaires
Zinc oxalate can be compared with other metal oxalates, such as calcium oxalate and magnesium oxalate.
Calcium Oxalate: Unlike zinc oxalate, calcium oxalate is commonly found in biological systems, such as kidney stones. It is less commonly used in industrial applications.
Magnesium Oxalate: Similar to zinc oxalate, magnesium oxalate can be used as a precursor for magnesium oxide nanoparticles. magnesium oxide has different properties and applications compared to zinc oxide.
List of Similar Compounds
- Calcium oxalate
- Magnesium oxalate
- Iron oxalate
- Copper oxalate
Zinc oxalate is unique due to its specific applications in nanoparticle synthesis and its role in producing zinc oxide with desirable properties for various industrial and scientific applications .
Propriétés
IUPAC Name |
zinc;oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEJZWGMHAKWNL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
547-68-2 | |
| Record name | Zinc oxalate (ZnC2O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)
![7H-Benzo[c]fluorene](/img/structure/B7822136.png)







![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)



